
Methacrylonitrile
Overview
Description
Methacrylonitrile, also known as 2-Methylprop-2-enenitrile, is an unsaturated aliphatic nitrile. It is a clear, colorless to slightly yellow liquid with a bitter almond odor. This compound is widely used in the preparation of homopolymers, copolymers, elastomers, and plastics. It also serves as a chemical intermediate in the production of acids, amides, amines, esters, and other nitriles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methacrylonitrile can be synthesized through various methods. One common method involves the reaction of acetone cyanohydrin with sulfuric acid, followed by dehydration. Another method includes the reaction of isobutylene with hydrogen cyanide in the presence of a catalyst .
Industrial Production Methods: In industrial settings, this compound is typically produced via the ammoxidation of isobutylene. This process involves the reaction of isobutylene, ammonia, and oxygen over a catalyst at high temperatures. The resulting product is then purified through distillation .
Chemical Reactions Analysis
Polymerization
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Methacrylonitrile can polymerize to form poly(this compound), which is used in coatings, films, elastomers, and plastics .
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The polymerization process can occur rapidly without a catalyst if a stabilizer is not present .
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Polymerization can be initiated by free radicals or ionic initiators under controlled conditions.
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Commercial products are often stabilized by adding 50 ppm of hydroquinone monoethyl ether .
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The polymerization of this compound can be carried out in tetrahydrofuran (THF) using the disodium salt of polyethylene oxide (PEO) .
Addition Reactions
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Due to the presence of a double bond, this compound can participate in addition reactions with various reagents .
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These reactions typically involve reagents like hydrogen bromide or chlorine under mild conditions.
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Addition reactions are possible with biological molecules due to the double bond .
Substitution Reactions
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This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
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These reactions often require strong bases or nucleophiles such as sodium amide.
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Various substituted nitriles can be synthesized through these reactions.
Hydrolysis
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This process can be catalyzed by a microbial catalyst having a combination of nitrile hydratase and amidase activities .
Metabolic Reactions
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This compound can be metabolized in vivo to form reactive cytotoxic metabolites, such as the epoxide, 1-cyano-1-methyloxirane .
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It can be directly conjugated with glutathione (GSH), leading to the formation of S-(2-cyanopropyl) GSH.
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Studies in transgenic mice indicate that cytochrome P4502E1 is the principal enzyme responsible for the oxidative metabolism of this compound .
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Metabolite identification studies suggest that this compound is metabolized via an epoxide intermediate, 1-cyano-1-methoxyloxirane .
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Epoxidation and subsequent metabolism of the epoxide intermediate are considered the main pathways leading to cyanide release .
Reactivity Profile
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It can be explosive in vapor form when exposed to heat, flame, or sparks .
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When heated to decomposition, it emits toxic fumes of nitriles and nitrogen oxides .
Other Reactions
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This compound undergoes reactions such as the reaction of acetone cyanohydrin with sulfuric acid, followed by dehydration, or the reaction of isobutylene with hydrogen cyanide in the presence of a catalyst.
Scientific Research Applications
Polymer Production
1.1 Copolymers and Plastics
Methacrylonitrile is predominantly used as a comonomer in the synthesis of copolymers, particularly with acrylonitrile and butadiene. This combination leads to the formation of acrylonitrile-butadiene-styrene (ABS) polymers, which are known for their high impact resistance and thermal stability. The incorporation of this compound improves the barrier properties against gases, making it suitable for applications in food packaging and carbonated beverage containers .
1.2 Microcapsules
In microencapsulation technologies, this compound is used to create microcapsules that exhibit excellent gas barrier properties, heat resistance, and chemical stability. These microcapsules are utilized in pharmaceuticals for controlled drug release and in agriculture for slow-release fertilizers .
Chemical Intermediates
This compound serves as an important intermediate in the production of various chemicals, including:
- Acrylates : Used in coatings, adhesives, and sealants.
- Nitriles : Employed in the synthesis of specialty chemicals.
- Amides and Esters : Utilized in diverse applications ranging from plastics to pharmaceuticals .
Research Applications
Research on this compound has focused on its toxicological effects and polymerization kinetics.
3.1 Toxicological Studies
Studies conducted by the National Toxicology Program (NTP) have investigated the toxicity of this compound through various routes of administration in animal models. Findings indicate dose-dependent effects such as lethargy, convulsions, and changes in reproductive cycles . The compound has been nominated for further carcinogenicity testing due to its structural similarity to acrylonitrile, a known carcinogen .
3.2 Polymerization Kinetics
Research has also been conducted on the photosensitized polymerization of this compound at elevated temperatures. This area of study is critical for understanding how to optimize conditions for industrial polymer production .
Industrial Applications
The industrial applications of this compound extend beyond polymers:
- Adhesives : Its chemical properties enhance adhesion strength.
- Coatings : Used in protective coatings that require durability and resistance to environmental factors.
- Textiles : Incorporated into fibers to improve elasticity and strength .
Case Study 1: ABS Production
A comprehensive study on the production of ABS using this compound demonstrated significant improvements in mechanical properties compared to traditional methods without MAN. The resulting ABS exhibited enhanced impact resistance and thermal stability, making it suitable for automotive parts and consumer electronics.
Case Study 2: Microencapsulation in Pharmaceuticals
Research involving this compound-based microcapsules showed promising results for controlled drug delivery systems. The microcapsules provided sustained release profiles while maintaining drug stability, indicating potential for improved therapeutic efficacy.
Mechanism of Action
Methacrylonitrile exerts its effects primarily through its ability to polymerize and participate in addition and substitution reactions. The double bond in this compound allows it to react with various reagents, leading to the formation of different products. In biological systems, this compound can interact with cellular components, leading to potential toxic effects .
Comparison with Similar Compounds
Acrylonitrile: Used in the production of polyacrylonitrile and other polymers.
Methacrylic Acid: Used in the production of methacrylate esters and polymers.
Methyl Methacrylate: Used in the production of polymethyl methacrylate (PMMA) and other polymers.
Biological Activity
Methacrylonitrile (MAN), a synthetic organic compound with the chemical formula C₄H₅N, is primarily used in the production of polymers and copolymers. However, its biological activity has garnered attention due to its potential toxicological effects and metabolic pathways. This article explores the biological activity of this compound, focusing on its toxicity, metabolism, and potential applications in biomedical fields.
This compound is known for its reactivity due to the presence of a nitrile group. Upon exposure, it undergoes metabolic transformation primarily through cytochrome P450 enzymes, leading to the formation of various metabolites. Key metabolic pathways include:
- Oxidative Metabolism : this compound is metabolized by cytochrome P4502E1, resulting in the formation of reactive intermediates such as 1-cyano-1-methoxyloxirane. This compound can interact with glutathione, leading to detoxification products like N-acetyl-S-(2-hydroxypropyl)-L-cysteine .
- Cyanide Release : The metabolism of this compound can lead to cyanide release, which is species-dependent. For instance, maximum blood concentrations of cyanide were observed at different times post-administration in various animal models .
Acute Toxicity
Studies have shown that this compound can induce a range of clinical signs including lethargy, tremors, ataxia, and convulsions in laboratory animals. In a study involving gavage administration to mice and rats, significant findings included:
- Body Weight Changes : No significant differences were noted in body weight gains across treatment groups; however, some groups exhibited increased stomach weights .
- Histopathological Findings : No treatment-related lesions were observed in mice after exposure to this compound .
Carcinogenic Potential
The National Toxicology Program (NTP) conducted a two-year carcinogenicity study which indicated that this compound did not induce mutations in several strains of Salmonella typhimurium or cause sex-linked recessive lethal mutations in Drosophila . However, it was noted that certain metabolites could potentially contribute to carcinogenic effects under specific conditions.
Case Study 1: Grafting on Silk Fibroin
Recent research investigated the grafting of this compound onto silk fibroin fibers to enhance antimicrobial properties. The study highlighted:
- Polymerization Efficiency : this compound efficiently polymerized on silk fibroin through interactions with polar amino acids like serine and tryptophan.
- Bioactivity Enhancement : The grafted materials exhibited improved silver ion adsorption capabilities, indicating potential applications in biomedical fields .
Case Study 2: Genotoxicity Assessment
In another study focused on genetically modified mice for cancer risk assessment, this compound was evaluated alongside other chemicals. The findings suggested that while this compound did not show consistent genotoxic effects across all models tested, further investigation was warranted due to its structural properties .
Summary of Findings
Study Aspect | Findings |
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Metabolic Pathways | Oxidative metabolism leading to cyanide release |
Acute Toxicity Effects | Lethargy, tremors; increased stomach weights observed |
Carcinogenic Studies | No mutations in Salmonella or Drosophila |
Biomedical Applications | Enhanced antimicrobial properties through grafting |
Properties
IUPAC Name |
2-methylprop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-4(2)3-5/h1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCMBHHDWRMZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
Record name | METHACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-61-2 | |
Record name | 2-Propenenitrile, 2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25067-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1024176 | |
Record name | Methacrylonitrile | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1024176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methacrylonitrile, stabilized appears as a clear colorless liquid. Less dense than water. Flash point 55 °F. Boiling point 195 °F. Very be toxic by ingestion, inhalation and skin absorption. Used to make plastics and coatings., Colorless liquid with an odor like bitter almonds; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an odor like bitter almonds. | |
Record name | METHACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methylacrylonitrile | |
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Record name | METHACRYLONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | METHYL ACRYLONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/187 | |
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Record name | Methylacrylonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0395.html | |
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Boiling Point |
194 °F at 760 mmHg (EPA, 1998), 90.3 °C @ 760 mm Hg, 90.3 °C, 195 °F | |
Record name | METHACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHACRYLONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0652 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | METHYL ACRYLONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/187 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methylacrylonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0395.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
55 °F (EPA, 1998), 13 °C, 13 °C (55 °F) open cup, 1.1 °C c.c., 55 °F, 34 °F | |
Record name | METHACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methylacrylonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/554 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | METHACRYLONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0652 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ACRYLONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/187 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methylacrylonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0395.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
10 to 50 mg/mL at 72 °F (NTP, 1992), Miscible with acetone, octane, toluene @ 20-25 °C, Sol in alcohol, ether, In water, 2.54X10+4 mg/l @ 25 °C, Solubility in water at 20 °C: moderate, 3% | |
Record name | METHACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYLACRYLONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHACRYLONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0652 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Methylacrylonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0395.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.8001 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8001 @ 20 °C/4 °C, DENSITY OF SATURATED AIR: 1.17 (AIR= 1), Relative density (water = 1): 0.8, 0.8001, 0.80 | |
Record name | METHACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYLACRYLONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHACRYLONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0652 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ACRYLONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/187 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methylacrylonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0395.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.31 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.31 (Air= 1), Relative vapor density (air = 1): 2.3, 2.31 | |
Record name | METHACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYLACRYLONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHACRYLONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0652 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ACRYLONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/187 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
40 mmHg at 55.04 °F (EPA, 1998), 71.0 [mmHg], 71.2 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 8.66, 71 mmHg at 77 °F, (77 °F): 71 mmHg | |
Record name | METHACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methylacrylonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/554 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | METHYLACRYLONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHACRYLONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0652 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ACRYLONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/187 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methylacrylonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0395.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Product may be stabilized with 50 ppm the monoethyl ether of hydroquinone. | |
Record name | METHYLACRYLONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid. | |
CAS No. |
126-98-7, 25067-61-2 | |
Record name | METHACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methacrylonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylacrylonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenenitrile, 2-methyl-, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methacrylonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Polymethacrylonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methacrylonitrile | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/methacrylonitrile-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | 2-Propenenitrile, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methacrylonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1024176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methacrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHACRYLONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04S4K38612 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYLACRYLONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHACRYLONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0652 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ACRYLONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/187 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2-Propenenitrile, 2-methyl- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/UD155CC0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-32.4 °F (EPA, 1998), -35.8 °C, -32.4 °F, -32 °F | |
Record name | METHACRYLONITRILE, STABILIZED | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYLACRYLONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHACRYLONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0652 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ACRYLONITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/187 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methylacrylonitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0395.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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